2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide
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Overview
Description
“2-(3,3-Difluorocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . This compound is used as a reactant in the preparation of piperazine derivatives as RORγ modulators .
Synthesis Analysis
While specific synthesis methods for “2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide” were not found, related compounds such as “(3,3-Difluorocyclobutyl)ethanol” and “2-(3,3-difluorocyclobutyl)acetonitrile” are available . These could potentially be used as starting materials in the synthesis of “2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide”.
Molecular Structure Analysis
The InChI code for “2-(3,3-Difluorocyclobutyl)acetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10)
. This provides a standardized way to represent the compound’s structure.
Physical And Chemical Properties Analysis
“2-(3,3-Difluorocyclobutyl)acetic acid” is a solid at room temperature . The predicted boiling point is 229.0±10.0 °C and the predicted density is 1.29±0.1 g/cm3 . The compound should be stored at 2-8°C .
Scientific Research Applications
Synthesis and Characterization of Difluorocyclobutyl-Substituted Building Blocks : A study by Chernykh et al. (2019) developed an efficient approach for the synthesis of 2-substituted difluorocyclobutane building blocks. This synthesis includes deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone and compares the dissociation constants and log P values of 2,2-difluorocyclobutaneamine and its derivatives, highlighting the chemical properties of such compounds (Chernykh et al., 2019).
Gem-Difluorination of Methylenecyclopropanes : Lin et al. (2021) reported on a migratory gem-difluorination of aryl-substituted methylenecyclopropanes for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. This method utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement. The resulting products can be transformed into valuable building blocks for synthesizing biologically active molecules (Lin et al., 2021).
Multigram Synthesis of Difluorocyclobutyl-Substituted Compounds : Research by Ryabukhin et al. (2018) describes an approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted compounds, including carboxylic acid, amines, alcohols, azides, and ketones. This study provides insights into the large-scale production and versatility of difluorocyclobutyl-derived compounds (Ryabukhin et al., 2018).
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)2-4(3-6)1-5(9)10-11/h4,11H,1-3H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPBTPUXYIZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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